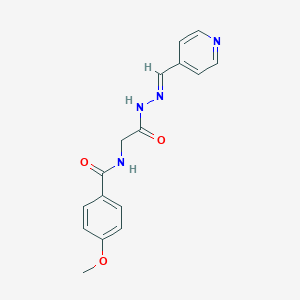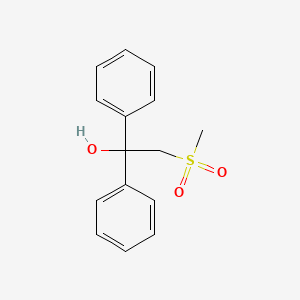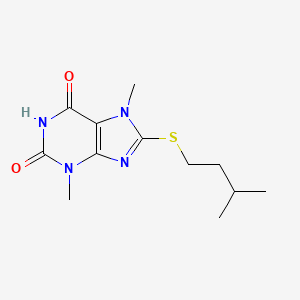![molecular formula C18H19BrN2O B12008058 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- CAS No. 62871-36-7](/img/structure/B12008058.png)
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a bromine atom and a pentyloxy group attached to a phenyl ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, and the product can be easily separated using hexane and water washes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This specific compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The presence of the bromine atom and pentyloxy group can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of cancer cell growth .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- can be compared with other similar compounds such as:
- 2-(5-Bromo-2-ethoxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-hexyloxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-dodecyloxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-isobutoxy-phenyl)-1H-benzimidazole
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy group attached to the phenyl ring. The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
62871-36-7 |
|---|---|
Molecular Formula |
C18H19BrN2O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-(5-bromo-2-pentoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H19BrN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21) |
InChI Key |
SVXFZNKSGBPALU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)





![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)
